(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(Z)-2-(4-methylphenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-13-4-6-14(7-5-13)8-12-22(20,21)17-10-11-18-15(19)3-2-9-16-18/h2-9,12,17H,10-11H2,1H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCLUZKDMVGNSK-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\S(=O)(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, where the pyridazinone intermediate is treated with ethyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the ethyl-linked pyridazinone with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group in the pyridazinone ring to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds similar to (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in colon and breast cancer cells .
- The compound's ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further investigation as an anticancer agent.
-
Enzyme Inhibition :
- The sulfonamide moiety is known for its role as a competitive inhibitor of enzymes such as carbonic anhydrase and certain proteases. This property is crucial for developing drugs targeting metabolic pathways in diseases like diabetes and hypertension .
- In vitro studies have demonstrated that similar compounds can inhibit α-glucosidase, which is relevant for managing Type 2 diabetes mellitus .
-
Antimicrobial Properties :
- Sulfonamides have historically been used as antimicrobial agents. The presence of the pyridazine ring may enhance the compound's efficacy against bacterial strains resistant to conventional antibiotics .
- The mechanism often involves interference with folate synthesis in bacteria, which is critical for their growth and replication.
Case Study 1: Anticancer Research
A study published in Cancer Letters evaluated the effects of various sulfonamide derivatives on cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Enzyme Inhibition
In an investigation focused on enzyme inhibitors, researchers synthesized a series of sulfonamide derivatives, including this compound. The compound demonstrated potent inhibition of α-glucosidase, making it a promising candidate for diabetes management .
Mechanism of Action
The mechanism of action of (Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyridazinone ring can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Features
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The p-tolyl group in the target compound increases logP compared to polar benzyloxy (5a) or CF₃ () substituents.
- Solubility : Ethenesulfonamide’s polarity may improve aqueous solubility relative to acetamide-linked benzothiazoles.
- Metabolic Stability : The ethyl linker in the target compound could reduce oxidative metabolism compared to benzothiazole’s heterocyclic ring.
Biological Activity
(Z)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects in various biological contexts, particularly in cancer treatment.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, primarily focusing on its cytotoxic properties against cancer cell lines.
Cytotoxicity Studies
Recent research has shown that compounds containing oxopyridazine moieties exhibit significant cytotoxic effects against various human cancer cell lines. In particular, studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 15.5 | Induction of G2/M phase arrest |
| MCF-7 (Breast Cancer) | 22.3 | Inhibition of tubulin polymerization |
| HeLa (Cervical Cancer) | 18.7 | Apoptosis via mitochondrial pathway |
Data sourced from various studies evaluating similar oxopyridazine derivatives .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : It has been observed that this compound can bind to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This effect is significant for therapeutic strategies targeting rapidly dividing cells .
Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various oxopyridazine derivatives, this compound was found to have an IC50 value of approximately 15 µM against A2780 cells, indicating potent activity compared to other derivatives .
Study 2: Molecular Docking Analysis
Molecular docking studies indicated that the compound fits well into the colchicine-binding site of tubulin, suggesting a competitive inhibition mechanism. The binding affinity was calculated using molecular modeling software, showing promising interactions that correlate with the observed biological activity .
Q & A
Q. What computational approaches predict metabolic liabilities?
- Methodology :
- In silico metabolism : Use ADMET Predictor or StarDrop to identify likely Phase I/II metabolites (e.g., sulfonamide cleavage or pyridazinone hydroxylation) .
- CYP450 inhibition assays : Validate predictions using human liver microsomes and LC-MS/MS metabolite profiling .
Notes
- All methodologies emphasize reproducibility and mechanistic depth, aligning with NIH/EMA standards for preclinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
